molecular formula C21H15NO2S2 B15037323 (5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15037323
M. Wt: 377.5 g/mol
InChI Key: MKEPCBKAUSRHCQ-XDHOZWIPSA-N
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Description

(5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above methods, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the available resources.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sulfuric acid, potassium permanganate.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with a naphthalene ring and a methoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H15NO2S2

Molecular Weight

377.5 g/mol

IUPAC Name

(5E)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15NO2S2/c23-20-19(26-21(25)22-20)12-14-8-10-17(11-9-14)24-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H,22,23,25)/b19-12+

InChI Key

MKEPCBKAUSRHCQ-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=C/4\C(=O)NC(=S)S4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)NC(=S)S4

Origin of Product

United States

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